molecular formula C14H16ClN3O B2575421 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide CAS No. 956743-39-8

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2575421
CAS No.: 956743-39-8
M. Wt: 277.75
InChI Key: KGFGQTIOBSNTKL-UHFFFAOYSA-N
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Description

2-Chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide (CAS 956743-39-8) is a high-purity pyrazole-based chemical intermediate offered for research and development purposes. With a defined molecular weight of 277.75 g/mol and the molecular formula C14H16ClN3O, this compound is characterized as a solid and should be stored at room temperature . It is supplied with a typical purity of 95% , making it a reliable building block for synthetic organic and medicinal chemistry projects . The reactive chloroacetamide group present in its structure makes this compound a valuable precursor for nucleophilic substitution reactions, particularly in the synthesis of more complex molecules and targeted libraries. Researchers utilize this acetamide derivative as a key scaffold in the development of novel compounds for various pharmacological and chemical investigations. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-4-6-12(7-5-9)18-11(3)14(10(2)17-18)16-13(19)8-15/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFGQTIOBSNTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide typically involves the reaction of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution (SN2) with various nucleophiles. Common reagents include:

  • Primary/Secondary Amines : React to form substituted acetamides.

  • Thiols : Generate thioether linkages under mild alkaline conditions .

  • Alkoxides : Produce ether derivatives via nucleophilic displacement.

Example Reaction:

2-Chloro-N-[...]acetamide+R-NH22-(R-amino)-N-[...]acetamide+HCl\text{2-Chloro-N-[...]acetamide} + \text{R-NH}_2 \rightarrow \text{2-(R-amino)-N-[...]acetamide} + \text{HCl}

Reaction conditions: EtOH, 60–80°C, 4–6 hours.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Reagents/Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl-functionalized acetamide
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl amineN-aryl acetamide derivatives

Key Mechanistic Insight : The chloro group acts as a leaving site, enabling bond formation with aryl/heteroaryl partners.

Hydrolysis Reactions

Controlled hydrolysis yields carboxylic acid or ester derivatives:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Forms 2-hydroxy-N-[...]acetamide.

  • Basic Hydrolysis (NaOH/EtOH): Produces sodium carboxylate intermediates.

Reaction Pathway :

2-Chloro-N-[...]acetamideH2O, H+2-Hydroxy-N-[...]acetamide\text{2-Chloro-N-[...]acetamide} \xrightarrow{\text{H}_2\text{O, H}^+} \text{2-Hydroxy-N-[...]acetamide}

Cyclization Reactions

The pyrazole ring facilitates intramolecular cyclization under basic conditions :

Reagent Product Conditions
Sodium ethoxide (EtONa)Thieno[2,3-b]pyridine derivativesEthanol, reflux, 2–4 h

Example : Reaction with sodium ethoxide in ethanol forms fused heterocyclic systems .

Mechanistic Insights

  • Nucleophilic Substitution : Pyrazole’s nitrogen attacks chloroacetyl chloride during synthesis, forming the acetamide bond .

  • Cross-Coupling : Palladium coordinates with the chloro group, followed by transmetallation and reductive elimination.

Steric Effects : Methyl groups at pyrazole positions 3 and 5 hinder reactivity, requiring optimized catalysts (e.g., bulky phosphine ligands).

Scientific Research Applications

Structural Information

  • Molecular Formula : C14H16ClN3O
  • Molecular Weight : 277.75 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide. Research indicates that compounds with similar structures have demonstrated significant activity against various pathogens. For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamideTBDTBD
Similar Pyrazole Derivative0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

Cancer Therapeutics

The pyrazole scaffold has been extensively studied for its anticancer potential. Compounds similar to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide have shown promising results in inhibiting cancer cell growth across various cell lines. For example, certain pyrazole derivatives were evaluated against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with notable cytotoxic effects .

Cell LineIC50 (μM)Compound
MCF73.79TBD
SF-26812.50TBD
NCI-H46042.30TBD

Anti-inflammatory Properties

Research has also indicated the anti-inflammatory potential of pyrazole derivatives. The incorporation of specific substituents can enhance their efficacy in reducing inflammation markers in vitro and in vivo models .

Case Studies

Several studies have explored the applications of pyrazole derivatives, including 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide:

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant biofilm inhibition capabilities .
  • Cancer Cell Line Studies : In vitro studies showed that certain pyrazole compounds could effectively inhibit the proliferation of multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Structure-Activity Relationship Analysis : Research focused on modifying the pyrazole structure to optimize biological activity revealed that specific substitutions could enhance both antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide can be contextualized by comparing it with analogous pyrazole and acetamide derivatives. Key differences in substituents, physicochemical properties, and bioactivities are outlined below.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Pyrazole/Amide) Melting Point (°C) Yield (%) Key Properties/Activities
Target Compound C₁₇H₁₉ClN₄O 3,5-dimethyl; 4-methylphenyl; Cl Not reported Not reported Potential insecticidal/antifungal
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 3-methyl; 4-cyano; phenyl 133–135 68 Higher polarity (cyano group)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O 4-chlorophenyl; 4-cyano 171–172 68 Enhanced thermal stability (Cl substituent)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide C₁₉H₁₈N₄O₄ 4-nitrophenyl; 1,5-dimethyl 285–288 Not reported Strong hydrogen bonding (nitro group)
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide C₈H₁₂ClN₃O 1,3,5-trimethyl Not reported Not reported Reduced steric hindrance

Key Observations:

  • Substituent Effects: Chloro and nitro groups (e.g., 3b) increase melting points and stability compared to methyl or cyano substituents. The target compound’s 4-methylphenyl group likely reduces polarity, enhancing lipophilicity .
  • Synthetic Yields: Electron-withdrawing groups (e.g., Cl, CN) in similar compounds (3a–3d) show yields of 62–71%, suggesting moderate efficiency in amide coupling reactions.
  • Hydrogen Bonding: Nitro and amide groups in promote intermolecular interactions (N–H⋯O), influencing crystal packing and solubility.

Research Findings and Implications

  • Structural Insights: X-ray crystallography of related compounds () reveals that substituents on the pyrazole ring (e.g., nitro, methyl) dictate dihedral angles between aromatic rings (e.g., 59.3° in ), affecting molecular conformation and solid-state properties.
  • Synthetic Optimization: EDCI/HOBt-mediated coupling () is a reliable method for pyrazole-acetamide synthesis, but yields may vary with steric and electronic effects of substituents.

Biological Activity

2-Chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide (CAS No. 956743-39-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure

The molecular formula of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide is C14H16ClN3OC_{14}H_{16}ClN_{3}O. The compound features a chloro substituent and a pyrazole ring, which are critical for its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including compounds similar to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide. For instance, various pyrazole derivatives have shown significant cytotoxic effects against different cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some studies indicate that these compounds may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole compounds are also recognized for their anti-inflammatory effects. The presence of specific substituents on the pyrazole ring can enhance their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide can be influenced by various structural components:

  • Chloro Substituent : The presence of chlorine atoms has been associated with increased lipophilicity and enhanced binding affinity to biological targets.
  • Dimethyl Groups : The dimethyl substitutions on the pyrazole ring contribute to the compound's steric properties, potentially affecting its interaction with enzymes or receptors.
  • Phenyl Ring : The 4-methylphenyl group may play a role in modulating the compound's hydrophobic interactions and overall biological activity.

Case Study 1: Antitumor Activity Assessment

A study involving a series of pyrazole derivatives demonstrated that compounds with similar structures to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide exhibited significant antitumor activity against various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with target proteins involved in cancer progression .

Case Study 2: In Vivo Efficacy

In vivo studies assessing the efficacy of pyrazole derivatives in animal models have shown promising results in reducing tumor size and improving survival rates when treated with compounds structurally related to 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide. These studies provide insight into the potential therapeutic applications of this compound in clinical settings .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide, and how can purity be ensured?

Methodological Answer: The compound is synthesized via nucleophilic addition–elimination reactions. A typical procedure involves:

  • Reacting 1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
    Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2). Impurities like unreacted amine or byproducts (e.g., diacetylated derivatives) are resolved during purification .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key steps:

  • Grow crystals via slow evaporation of ethanol solutions.
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL .
    Findings (Hypothesized from Analogues):
  • Stabilized by N–H···O and C–H···O hydrogen bonds, forming dimers and chains (Fig. 1).
  • Bond lengths: C–Cl ≈ 1.74 Å, C=O ≈ 1.22 Å. Torsional angles in the pyrazole ring indicate planarity .
    Table 1: Hydrogen Bond Parameters (Hypothetical)
Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
N–H···O0.862.082.924167
C–H···O0.932.423.237148

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

Methodological Answer:

  • SAR Design: Synthesize derivatives with varied substituents (e.g., electron-withdrawing -NO₂ or -CF₃ groups) and test against targets (e.g., P2X7 receptors) .
  • Contradictions:
    • Methyl groups at positions 3 and 5 enhance metabolic stability but reduce solubility .
    • Chlorine substitution at the acetamide moiety increases electrophilicity, improving enzyme inhibition but risking off-target reactivity .
      Table 2: Substituent Effects on Activity (Hypothetical)
Substituent (R₁, R₂)IC₅₀ (P2X7, μM)Solubility (mg/mL)LogP
3,5-dimethyl0.120.82.5
3-NO₂,5-CH₃0.080.33.1

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. The chlorine atom (F⁻ ≈ 0.15) is prone to substitution by amines/thiols .
  • Retrosynthesis Tools: Use AI-driven platforms (e.g., Reaxys/Pistachio) to propose one-step routes. Example: Substitution with morpholine yields derivatives with improved pharmacokinetics .

Q. How can crystallographic data resolve contradictions in dimerization behavior across solvent systems?

Methodological Answer:

  • Experimental Design: Crystallize the compound in polar (ethanol) vs. nonpolar (toluene) solvents. Compare dimerization via SCXRD.
  • Findings (Analogous Systems):
    • Polar solvents enhance N–H···O interactions, forming linear chains.
    • Nonpolar solvents favor C–H···π stacking, leading to layered structures .

Q. What analytical techniques validate the compound’s role in enzyme inhibition mechanisms?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to target enzymes (e.g., cytochrome P450).
  • X-ray Crystallography of Enzyme Complexes: Resolve hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., Tyr-181 in P2X7) .

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